molecular formula C20H20ClN5O4 B2547812 2-[2-(4-Chlorophenyl)-2-oxoethyl]-6-(2-methoxyethyl)-4,7-dimethylpurino[7,8-a]imidazole-1,3-dione CAS No. 878414-49-4

2-[2-(4-Chlorophenyl)-2-oxoethyl]-6-(2-methoxyethyl)-4,7-dimethylpurino[7,8-a]imidazole-1,3-dione

Cat. No. B2547812
CAS RN: 878414-49-4
M. Wt: 429.86
InChI Key: LEQFQZHHWSKJRD-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of imidazole derivatives has been a subject of interest due to their diverse biological activities. Paper describes a one-pot synthesis of a tetra-substituted imidazole using benzil, 5-bromosalicylaldehyde, ammonium acetate, and anisidine. This method could potentially be adapted for the synthesis of the compound , 2-[2-(4-Chlorophenyl)-2-oxoethyl]-6-(2-methoxyethyl)-4,7-dimethylpurino[7,8-a]imidazole-1,3-dione, by altering the starting materials and reaction conditions to fit the unique structure of the target molecule.

Molecular Structure Analysis

The molecular structure of imidazole derivatives is crucial for their biological activity. Paper utilized DFT calculations to determine the structural parameters of related compounds, which could be applied to analyze the molecular structure of the compound . The use of spectroscopic techniques such as SC-XRD, as mentioned in paper , would also be essential to confirm the structure of the synthesized compound.

Chemical Reactions Analysis

Imidazole derivatives can undergo various chemical reactions, leading to the formation of new compounds with potential biological activities. Paper discusses the molecular rearrangement of imidazole derivatives under certain conditions, which could provide insights into the reactivity and stability of the compound . Understanding these reactions is vital for predicting the behavior of the compound under different chemical environments.

Physical and Chemical Properties Analysis

The physical and chemical properties of imidazole derivatives, such as their antimicrobial and antioxidant activities, are often related to their structure. Paper found that the synthesized imidazole and its metal complexes exhibited significant antimicrobial activities, with the ligand showing better antioxidant activity than its metal complexes. These properties could be investigated for the compound to determine its potential as a therapeutic agent. Additionally, computational studies, as performed in paper , could provide further insight into the electronic properties and charge transfer mechanisms within the molecule.

Scientific Research Applications

Imidazole-Based Bisphenol Hosts for Anions

An Imidazole-Based Bisphenol study explored the structural characterization of imidazole-containing bisphenol and its salts with various acids. These compounds, due to their extensive hydrogen bonding and strong π···π interactions, are significant in crystal engineering and supramolecular chemistry, demonstrating the versatile hosting capabilities for anions (Nath & Baruah, 2012).

Inhibitors of Lck Kinase

Discovery of 2-phenylamino-imidazo[4,5-h]isoquinolin-9-ones presented a class of inhibitors targeting the lck kinase, essential for T-cell activation. This study shows the potential of imidazole derivatives in developing therapeutics targeting specific kinases in cancer and autoimmune diseases (Snow et al., 2002).

Nonpeptide Inhibitors of Human Heart Chymase

Substituted 3-(phenylsulfonyl)-1-phenylimidazolidine-2,4-dione Derivatives study evaluated compounds for selectively inhibiting human heart chymase, crucial for cardiovascular diseases. This research underscores imidazole derivatives' potential in creating targeted therapies for cardiovascular conditions (Niwata et al., 1997).

Luminescence Sensing of Benzaldehyde

Two Dimethylphenyl Imidazole Dicarboxylate-based Lanthanide Metal-Organic Frameworks were synthesized for luminescence sensing of benzaldehyde derivatives. These frameworks highlight the use of imidazole derivatives in designing sensitive and selective sensors for chemical compounds (Shi et al., 2015).

Mechanism of Action

The mechanism of action of this compound would depend on its biological target. Based on its structure, it’s possible that this compound could interact with enzymes or receptors in the body. The chlorophenyl group, for example, is found in many pharmaceutical drugs and is known to interact with various biological targets .

Future Directions

Future research on this compound could involve further exploration of its synthesis, characterization of its physical and chemical properties, and investigation of its biological activity. Studies could also be conducted to determine its safety profile and potential applications in fields such as medicine or materials science .

properties

IUPAC Name

2-[2-(4-chlorophenyl)-2-oxoethyl]-6-(2-methoxyethyl)-4,7-dimethylpurino[7,8-a]imidazole-1,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20ClN5O4/c1-12-10-25-16-17(22-19(25)24(12)8-9-30-3)23(2)20(29)26(18(16)28)11-15(27)13-4-6-14(21)7-5-13/h4-7,10H,8-9,11H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LEQFQZHHWSKJRD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN2C3=C(N=C2N1CCOC)N(C(=O)N(C3=O)CC(=O)C4=CC=C(C=C4)Cl)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20ClN5O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

429.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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